セルメチニブ

概要

説明

Selumetinib, also known as AZD6244 and ARRY-142886, is a highly specific mitogen-activated protein kinase 1/2 (MEK1/2) inhibitor . It is used to treat neurofibromatosis type 1 (NF1) in children 2 years of age and older who have plexiform neurofibromas that cannot be removed by surgery . This medicine is available only with a doctor’s prescription .

Synthesis Analysis

The pharmacokinetic profiles of selumetinib and its active metabolite N-desmethyl selumetinib have been well characterized in both adults and children . Both compounds exhibited rapid absorption and mean terminal elimination half-lives of about 7.5 h, with minimal accumulation at steady state .Molecular Structure Analysis

Selumetinib is an orally bioavailable noncompetitive inhibitor of MEK1/2 . It primarily displays immunosuppressive and anticancer chemotherapeutic activities .Chemical Reactions Analysis

Selumetinib and its active metabolite N-desmethyl selumetinib have been well characterized in both adults and children . Both compounds exhibited rapid absorption and mean terminal elimination half-lives of about 7.5 h, with minimal accumulation at steady state .Physical And Chemical Properties Analysis

Selumetinib is a small molecule with a molecular weight of 457.68 g/mol . It is recommended to be stored at 2-8°C in a dry, sealed environment .科学的研究の応用

非小細胞肺がん(NSCLC)の治療

セルメチニブは、NSCLCにおける上皮成長因子受容体型チロシンキナーゼ阻害剤(EGFR-TKI)に対する抵抗性を克服する可能性を示しています。 研究によると、セルメチニブはゲフィチニブと併用することで、NSCLC細胞の増殖を阻害し、抵抗性肺がん細胞株のアポトーシスを促進することが示されています 。この併用療法は、EGFR-TKIに対する一次耐性または獲得耐性を発症した患者に潜在的な恩恵をもたらす可能性があります。

固形腫瘍の管理

選択的MEK1阻害剤であるセルメチニブは、大腸がん、肺がん、神経線維腫、メラノーマなど、さまざまな固形腫瘍における有効性を調査されています 。MAPKカスケードにおける役割は、ヒトがんの生存、増殖、薬剤耐性を標的とする重要な薬剤となっています。

神経線維腫症1型(NF1)

セルメチニブ硫酸塩は、2歳以上の有症状で手術不能な叢状神経線維腫を有するNF1患者の治療に承認されています 。これらの腫瘍は著しい罹患率を引き起こす可能性があり、腫瘍縮小における有効性が研究されています。

分化型甲状腺がん(DTC)

セルメチニブは、米国でDTCの術後補助療法に対して希少疾病指定を受けています。 がん細胞におけるMEK経路を阻害し、腫瘍の増殖を抑制します。これは、再発リスクの高いDTC患者を対象とした第III相ASTRA試験の一部です .

小児における適用

臨床試験では、有症状で手術不能な叢状神経線維腫を有するNF1患児におけるセルメチニブの有効性と安全性が検討されています。 この薬は、これらの腫瘍の大部分を縮小させるという肯定的な結果を示しており、臨床的に意味のある利益をもたらしています .

薬物動態および薬力学的研究

セルメチニブの薬物動態および薬力学プロファイルは、よく特徴付けられており、迅速な吸収と約7.5時間の平均終末排泄半減期を示し、定常状態では最小限の蓄積が見られます 。これらの特性は、さまざまな治療用途と進行中の臨床評価における使用をサポートしています。

作用機序

Target of Action

Selumetinib, also known as AZD6244 or ARRY-142886, is a highly specific inhibitor of mitogen-activated protein kinase 1/2 (MEK1/2) . MEK1/2 are key components of the Ras-Raf-MEK-ERK signaling pathway, which plays a crucial role in the survival, propagation, and drug resistance of human cancers .

Mode of Action

Selumetinib works by selectively binding to MEK1/2 proteins, thereby inhibiting their activity . This inhibition prevents the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), which are the sole targets of MEK . By blocking this critical step, selumetinib effectively arrests the MAPK-ERK signaling pathway .

Biochemical Pathways

The MAPK-ERK pathway is often overactive in various types of cancers, leading to uncontrolled cell growth and proliferation . By inhibiting MEK1/2, selumetinib disrupts this pathway, leading to a decrease in cellular growth, cell cycle arrest in the G1-S phase, and induction of apoptosis .

Pharmacokinetics

Selumetinib and its active metabolite, N-desmethyl selumetinib, have been well characterized in both adults and children . Both compounds exhibit rapid absorption and mean terminal elimination half-lives of about 7.5 hours, with minimal accumulation at steady state . Factors such as food intake, weight metrics, age, co-administration of cytochrome modulators, and Asian ethnicity can significantly influence selumetinib’s apparent oral clearance .

Result of Action

The primary result of selumetinib’s action is the shrinkage of associated tumors, as seen in patients with Neurofibromatosis type 1 (NF-1) who have symptomatic, inoperable plexiform neurofibromas (PN) . This leads to positive clinical outcomes, including a decrease in symptoms and improved quality of life .

Action Environment

For instance, food intake has been identified as a significant covariate on selumetinib absorption . Therefore, understanding these factors and tailoring treatment plans accordingly can help optimize the therapeutic benefits of selumetinib.

Safety and Hazards

Selumetinib can cause cardiomyopathy, ocular toxicity including retinal vein occlusion, retinal pigment epithelial detachment and impaired vision, and increased creatinine phosphokinase . Selumetinib should be withheld, dosage reduced, or permanently discontinued based on the severity of adverse reactions .

将来の方向性

Selumetinib has shown promising efficacy as a non-surgical option for children with NF1-PN, with a demonstrated ability to shrink PN and improve patient-reported outcomes alongside an acceptable tolerability profile . Several other MEK inhibitors (binimetinib, mirdametinib, trametinib) and the tyrosine kinase inhibitor cabozantinib are also being investigated as medical therapies for NF1-PN .

特性

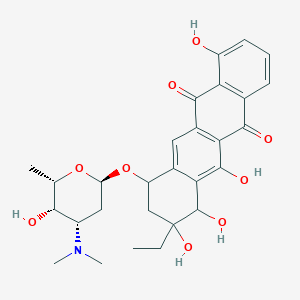

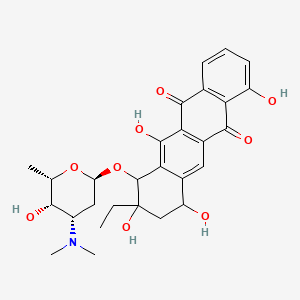

IUPAC Name |

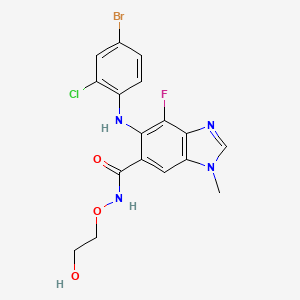

6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOHGALHFOKKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048944 | |

| Record name | Selumetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The Ras-Raf-MEK-ERK signaling cascade is known to be activated in several types of cancer, and regulates the transcription of proteins involved in apoptosis. In addition, studies have shown that mutations of the Raf component of the pathway can contribute to chemotherapy drug resistance. Ras as well as several kinases and phosphatases are responsible for regulating the Raf-MEK-ERK pathway. Often in cancers, Ras (a G-protein coupled receptor) is deregulated, allowing downstream signalling to proceed unchecked. Through several complex steps, Raf phosphorylates and activates MEK, which then phosphorylates and activates ERK. ERK is then able to exert its effects on several downstream targets. As such, therapies inhibiting upstream components of this pathway have become attractive targets for cancer treatment. Selumetinib exerts its effects by selectively inhibiting MEK1 and MEK2 which can effectively blunt the pleiotropic effects of the Ras-Raf-MEK-ERK cascade. By inhibiting this oncogenic pathway, selumetinib reduces cell proliferation, and promotes pro-apoptotic signal transduction. | |

| Record name | Selumetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11689 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

606143-52-6 | |

| Record name | Selumetinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606143-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selumetinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606143526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selumetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11689 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selumetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-1,3-benzodiazole-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELUMETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UH91I579U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)

![But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1684254.png)

![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)

![(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene](/img/structure/B1684269.png)

![N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide](/img/structure/B1684270.png)

![1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone](/img/structure/B1684271.png)